5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]
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Overview
Description
5-Fluoro-2H-spiro[benzofuran-3,4’-piperidine] is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a fluorine atom in the benzofuran ring enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2H-spiro[benzofuran-3,4’-piperidine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using basic conditions . Another approach involves the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including microwave-assisted synthesis, which has been shown to be effective in constructing complex benzofuran derivatives . The use of proton quantum tunneling in the synthesis process can also result in high yields with fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2H-spiro[benzofuran-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various halogen atoms into the structure.
Scientific Research Applications
5-Fluoro-2H-spiro[benzofuran-3,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2H-spiro[benzofuran-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzofuran ring plays a crucial role in enhancing its binding affinity to target proteins. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A parent compound with a similar structure but without the spiro and fluorine modifications.
Benzothiophene: A sulfur-containing analog with similar biological activities.
Spiro[benzofuran-3,4’-piperidine]: A non-fluorinated analog with similar structural features.
Uniqueness
5-Fluoro-2H-spiro[benzofuran-3,4’-piperidine] is unique due to the presence of the fluorine atom, which significantly enhances its chemical and biological properties. This modification can lead to improved bioavailability, increased binding affinity to target proteins, and enhanced stability compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C12H14FNO |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
5-fluorospiro[2H-1-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C12H14FNO/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 |
InChI Key |
UMBJBOOOCCMNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12COC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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